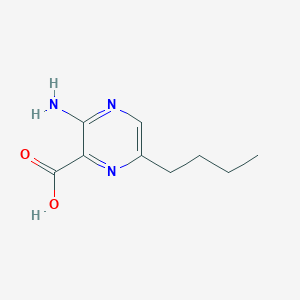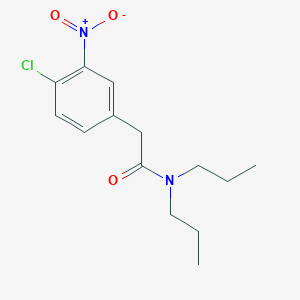![molecular formula C15H12ClIN2O3 B13868789 Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyridine ring, and halogen substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The selective introduction of chlorine and iodine atoms to the aromatic ring.
Esterification: The formation of the methyl ester group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Applications De Recherche Scientifique
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-5-bromo-2-[(2-pyridin-3-ylacetyl)amino]benzoate
- Methyl 4-chloro-5-fluoro-2-[(2-pyridin-3-ylacetyl)amino]benzoate
- Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate
Uniqueness
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C15H12ClIN2O3 |
|---|---|
Poids moléculaire |
430.62 g/mol |
Nom IUPAC |
methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-6-12(17)11(16)7-13(10)19-14(20)5-9-3-2-4-18-8-9/h2-4,6-8H,5H2,1H3,(H,19,20) |
Clé InChI |
IJKXCYJSASMYGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CN=CC=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
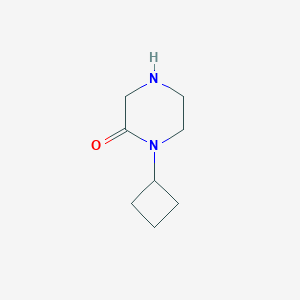
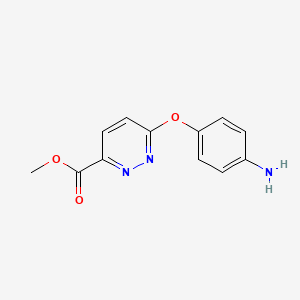
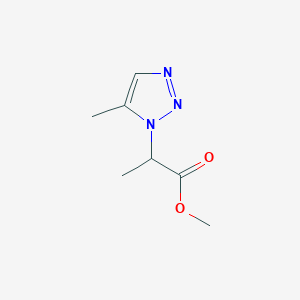
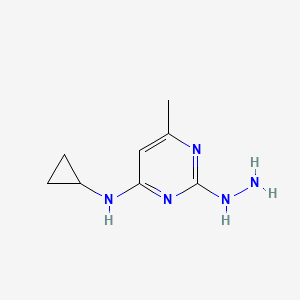

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)

